2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate
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Overview
Description
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate involves several steps:
Formation of 2-hydroxy-2-oxoacetate: This can be achieved through the oxidation of glycolic acid using an oxidizing agent such as potassium permanganate.
Synthesis of 2-pyrrolidin-1-ium-1-ylethyl: This involves the reaction of pyrrolidine with ethyl bromide under basic conditions to form the pyrrolidinium salt.
Carbamate Formation: The final step involves the reaction of 2-hydroxy-2-oxoacetate with 2-pyrrolidin-1-ium-1-ylethyl and N-[2-(ethoxymethyl)phenyl]isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-hydroxy-2-oxoacetate moiety.
Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved could include inhibition of metabolic enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-oxoacetate derivatives: Compounds with similar functional groups but different substituents.
Pyrrolidinium salts: Compounds with the pyrrolidinium ion but different anions or substituents.
Carbamates: Compounds with the carbamate functional group but different alkyl or aryl groups.
Uniqueness
The uniqueness of 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
80171-57-9 |
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Molecular Formula |
C18H26N2O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-2-20-13-14-7-3-4-8-15(14)17-16(19)21-12-11-18-9-5-6-10-18;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19);(H,3,4)(H,5,6) |
InChI Key |
FWGJFDIFOYWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCC2.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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